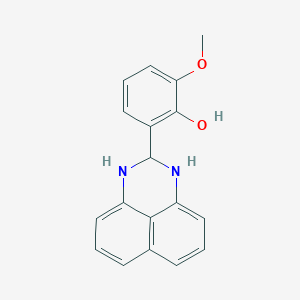

2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol

Description

2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol is a heterocyclic compound that features a perimidine ring fused to a phenol group

Properties

CAS No. |

85557-34-2 |

|---|---|

Molecular Formula |

C18H16N2O2 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol |

InChI |

InChI=1S/C18H16N2O2/c1-22-15-10-4-7-12(17(15)21)18-19-13-8-2-5-11-6-3-9-14(20-18)16(11)13/h2-10,18-21H,1H3 |

InChI Key |

DWZZNCGUVUHLRM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1O)C2NC3=CC=CC4=C3C(=CC=C4)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol typically involves the reaction of 1,8-diaminonaphthalene with salicylaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

The use of catalysts such as zinc or copper immobilized on nanoparticles has been explored to improve the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The imine group in the perimidine ring can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenol derivatives .

Scientific Research Applications

2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol consists of perimidine and methoxyphenol units . Perimidines are employed as intermediates in dyeing and polymerization systems and have been recognized as new carbene ligands . Perimidine derivatives have been studied for their catalytic activities and use in the field of corrosion inhibition . They exhibit biological activities, potentially acting as anti-inflammatory agents and enzyme inhibitors, and have applications in fluorescence, catalysis, and coordination chemistry . The perimidine group is potentially useful in medicinal chemistry research and therapeutic applications .

DFT Calculations

Density functional theory (DFT) calculations provide information on the reactivity and site selectivity of the molecular framework . The highest occupied molecular orbital (HOMO) acts as an electron donor, and the lowest unoccupied molecular orbital (LUMO) acts as an electron acceptor . The HOMO and LUMO are localized in the plane extending from the whole this compound ring . The energy band gap $$ΔE = E LUMO - E HOMO] of the molecule is 1.4933 eV, the frontier molecular orbital energies E HOMO and E LUMO being −3.2606 and −1.7673 eV, respectively . When the energy gap is small, the molecule is highly polarizable and has high chemical reactivity .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the perimidine ring can interact with nucleophilic and electrophilic sites in biological systems. These interactions contribute to the compound’s biological activities and its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

- 2-(2,3-dihydro-1H-perimidin-2-yl)benzoic acid

- (2-(2,3-dihydro-1H-perimidin-2-yl)phenoxy)acetic acid

- 4-(2,3-dihydro-1H-perimidin-2-yl)-1,2-benzenediol

Uniqueness

2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol is unique due to the presence of both a perimidine ring and a methoxyphenol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol is a novel heterocyclic derivative of perimidine, which has garnered attention due to its potential biological activities. This article explores its biological activity, including acute toxicity, antimicrobial properties, and structural characteristics.

Synthesis and Structural Analysis

The synthesis of this compound involves a condensation reaction between ortho-vanillin and 1,8-diaminonaphthalene. The resulting compound features a perimidine unit linked to a methoxyphenol moiety. Crystal structure analysis reveals that the compound exhibits a non-planar configuration, which may influence its biological properties .

Acute Toxicity

A study conducted on Wistar rats evaluated the acute toxicity of the compound. The rats were administered varying doses (7 mg/kg to 150 mg/kg) intraperitoneally. Key findings include:

- Lethal Dose (LD50) : Estimated at 65 mg/kg.

- No Observed Adverse Effect Level (NOAEL) : Established at 7 mg/kg, where no mortality or significant clinical signs were observed.

- Toxicological Observations : At higher doses, significant liver abnormalities such as inflammation and necrosis were noted .

Data Table: Summary of Biological Activity

| Activity | Findings |

|---|---|

| Acute Toxicity (LD50) | 65 mg/kg |

| NOAEL | 7 mg/kg |

| Observed Liver Effects | Inflammation and necrosis at doses above NOAEL |

| Antimicrobial Activity | Potential activity; specific results pending further research |

Case Studies

- Acute Toxicity Study : In a controlled experiment, Wistar rats were monitored for clinical signs after administration of the compound. The study highlighted the need for careful dosage consideration in potential therapeutic applications due to observed liver damage at higher doses .

- Structural Activity Relationship : Research into similar perimidine derivatives indicates that structural modifications can significantly impact biological activity. The presence of methoxy groups may enhance solubility and bioavailability, warranting further investigation into their pharmacological implications .

Q & A

Q. What are the optimal synthesis and crystallization conditions for 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol?

The compound is synthesized via condensation of ortho-vanillin (3 mmol) and 1,8-diaminonaphthalene (4 mmol) in ether under agitation at room temperature. Crystallization occurs through slow evaporation of acetone, yielding brown single crystals (75% yield). Key parameters include stoichiometric ratios, solvent choice, and evaporation time .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (XRD) reveals a tricyclic perimidine core fused with a methoxyphenol unit. The non-planar C4N2 ring adopts an envelope conformation (puckering parameters: q₂ = 0.3879 Å, θ₂ = 123.47°). Hydrogen bonds (O–H⋯N, N–H⋯O) and weak C–H⋯π interactions stabilize the crystal lattice. Torsion angles (e.g., C8–O2–C4–C5 = −2.9°) confirm stereoelectronic effects .

Q. What supramolecular interactions dominate the crystal packing?

Infinite chains along the b-axis are formed via O–HPhnl⋯NPrmdn (2.67 Å) and N–HPrmdn⋯OPhnl (2.99 Å) hydrogen bonds. Weak C–H⋯π interactions (3.49–3.57 Å) further stabilize the structure. These interactions are quantified through hydrogen-bond geometries and Hirshfeld surface analysis .

Advanced Research Questions

Q. How do Hirshfeld surface analyses quantify intermolecular interactions in the crystal?

Hirshfeld surface analysis (using Crystal Explorer 17.5) identifies H⋯H (49.0%), H⋯C/C⋯H (35.8%), and H⋯O/O⋯H (12.0%) as dominant interactions. Fingerprint plots reveal symmetrical spikes for H⋯O contacts (dₑ + dᵢ = 3.03 Å) and wings for H⋯C interactions (dₑ + dᵢ = 2.68 Å). No π–π stacking is observed, as confirmed by shape-index maps .

Q. How do DFT-optimized structures compare to experimental XRD data?

Density functional theory (DFT) at B3LYP/6-311G(d,p) shows good agreement with XRD data (bond length deviations < 0.03 Å). The HOMO–LUMO energy gap (2.62 eV) indicates moderate reactivity, with HOMO localized on the perimidine moiety and LUMO on the methoxyphenol unit. Electronegativity (χ = 1.89 eV) and electrophilicity (ω = 1.37 eV) are calculated to assess charge-transfer behavior .

Q. What is the energy contribution of hydrogen bonds to crystal stability?

Interaction energy calculations (CE–B3LYP/6-31G(d,p)) reveal O–H⋯N and N–H⋯O hydrogen bonds contribute −58.4 kJ/mol and −38.0 kJ/mol, respectively. Electrostatic (Eₑₗₑ) and dispersion (E𝒹𝒾𝓈) forces dominate, with polarization (Eₚₒₗ) and repulsion (E𝓇ₑ𝓅) scaling factors applied for accuracy .

Q. What methodologies resolve contradictions between experimental and computational data?

Discrepancies in bond angles (e.g., C4N2 ring hinging at 47.44°) are addressed via multi-parameter refinement in SHELXL2018/3. Residual density maps and thermal parameter adjustments reconcile differences between XRD and DFT-optimized geometries .

Q. Which software tools are critical for crystal structure determination and refinement?

SHELXT (direct methods) and SHELXL2018/3 (full-matrix least-squares refinement) are used for structure solution. CrysAlis PRO handles data integration, while Gaussian 09 performs DFT calculations. Hirshfeld surfaces are generated via Crystal Explorer .

Q. How does HOMO–LUMO analysis inform chemical reactivity?

The HOMO (−3.20 eV) and LUMO (−0.58 eV) energies indicate a low-energy gap (2.62 eV), suggesting polarizability. Frontier orbital localization guides site-selective reactions, such as electrophilic attacks on the methoxyphenol moiety .

Q. What role do van der Waals forces play in crystal packing?

Dispersion forces account for 52.0 kJ/mol in O–H⋯N interactions, as per CE-B3LYP calculations. The Hirshfeld surface’s high H⋯H (49%) contribution underscores van der Waals dominance, validated through dₙₒᵣₘ mapping and electrostatic potential analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.